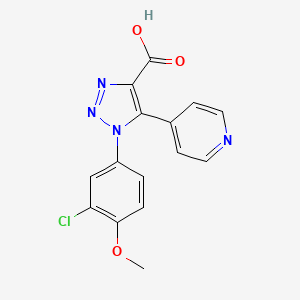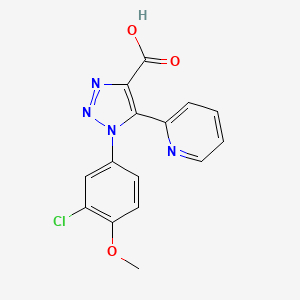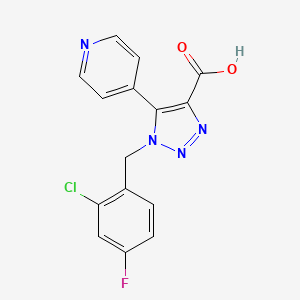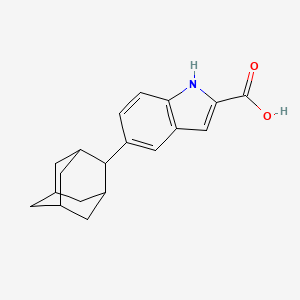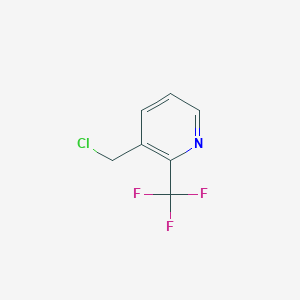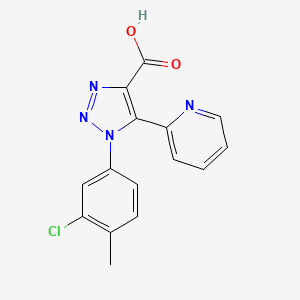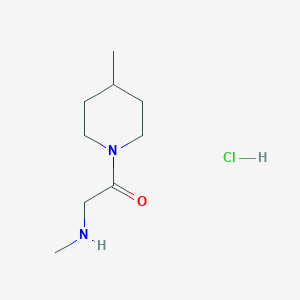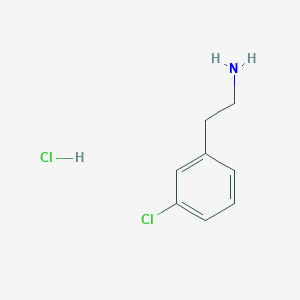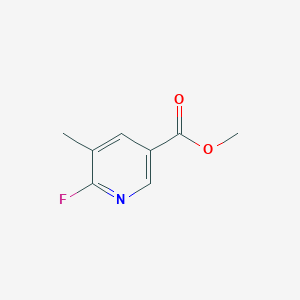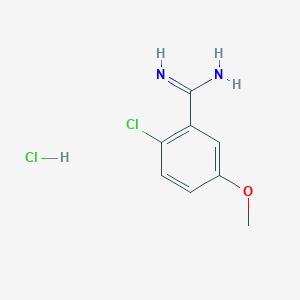
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride
Descripción general
Descripción
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride, also known as CPOP hydrochloride, is a novel compound significant in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. It has a molecular weight of 250.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12ClN3O.ClH/c10-8-3-9 (13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H . This indicates the presence of a pyrimidine ring with a chloro group at the 4th position and a pyrrolidin-3-ylmethoxy group at the 6th position. Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.13 . Its molecular formula is C9H13Cl2N3O . Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrimidine derivatives, including variations similar to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, have been explored for their antiviral activity and chemical synthesis processes. For instance, the synthesis of certain 4-substituted and 2,4-disubstituted pyrimidines has been studied, showcasing methods to create compounds with slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although with noted cytotoxicity (Saxena et al., 1988).
- The reactivity of pyrimidine derivatives in the presence of aluminium chloride highlights the chemical versatility of pyrimidines, including their tritiation, which is crucial for labeling and tracing in biochemical research (Măntescu et al., 1965).
- Research into the synthesis and characterization of betainic pyrimidinaminides, including compounds structurally related to 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine, indicates the production of stable compounds under specific conditions, which could be relevant for developing new materials or pharmaceuticals (Schmidt, 2002).
Potential Biological Activities
- The exploration of pyrimidine derivatives for potential biological activities, such as antiproliferative and antiviral properties, has been a focus. For example, the synthesis of 5-fluorotubercidin from pyrimidine precursors has been investigated for its biological activity, demonstrating no significant toxicity in certain cell lines, which could suggest its safety for further biological applications (Wang et al., 2004).
- The interaction of pyrimidine derivatives with glycine esters has been studied, revealing the synthesis of novel compounds with potential for further exploration in medicinal chemistry (Zinchenko et al., 2018).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain kinases, thereby influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it may enhance or suppress the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by altering the transcriptional machinery. These interactions are often mediated by hydrogen bonds and van der Waals forces, which stabilize the compound within the molecular complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites that can have distinct biological activities. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of the compound can influence its activity, as it may be concentrated in areas where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action. This localization is critical for the compound’s activity and overall efficacy .
Propiedades
IUPAC Name |
4-chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-3-9(13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEANXKKRDWOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718613 | |
| Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-29-8 | |
| Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




